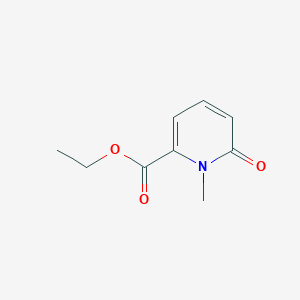

Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a dihydropyridine derivative characterized by a six-membered aromatic ring with a ketone group at position 6, a methyl group at position 1, and an ethyl ester moiety at position 2. This compound belongs to a class of molecules widely studied for their roles in pharmaceutical intermediates and organic synthesis.

Properties

CAS No. |

61272-27-3 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 1-methyl-6-oxopyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6-8(11)10(7)2/h4-6H,3H2,1-2H3 |

InChI Key |

OKWXYQCXDVPRDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Synthesis with Modified Amine Components

Traditional Hantzsch dihydropyridine synthesis involves β-keto esters, aldehydes, and ammonia. For ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, substituting ammonia with methylamine introduces the N-methyl group during ring formation. A typical procedure involves refluxing ethyl acetoacetate, methylamine, and an aldehyde in ethanol, though yields for 1,6-dihydropyridines remain lower (15–30%) compared to classical 1,4-dihydropyridines. Challenges include regioselectivity control and competing side reactions, necessitating precise stoichiometry and catalyst optimization.

Solid-Phase Cyclocondensation Using Enamino Esters

Recent advances in solid-phase synthesis enable efficient dihydropyridine formation. Source demonstrates that enamino esters, such as (E)-3-(benzylamino)acrylamide, react with β-keto esters on silica gel to yield polyfunctionalized 2-pyridones. By employing methyl-substituted enamino esters (e.g., methyl 3-(methylamino)acrylate), this method achieves regioselective N-methylation with yields up to 68% under solvent-free conditions.

Dehydrogenation of Tetrahydropyridine Precursors

Oxidative Aromatization with DDQ

This compound can be synthesized via dehydrogenation of its tetrahydropyridine analog. Source reports a 62% yield by reacting ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate with DDQ in refluxing 1,4-dioxane. The mechanism involves hydride abstraction, forming the conjugated dihydropyridine system. Critical parameters include:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DDQ (2 equiv) | 1,4-Dioxane | Reflux | 5 h | 62% |

Post-reaction purification via neutral alumina chromatography ensures >95% purity.

Catalytic Dehydrogenation

Palladium-on-carbon (Pd/C) under hydrogen atmosphere offers an alternative, though yields are lower (45–50%) due to over-reduction risks. This method is less favored for scale-up compared to DDQ-mediated oxidation.

N-Methylation of 6-Oxo-Dihydropyridine Intermediates

Silver Carbonate-Mediated Alkylation

Direct N-methylation of ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate is achieved using methyl iodide and silver carbonate. Source details a 75% yield by heating the substrate with methyl iodide (4.24 mmol) and Ag2CO3 (1.59 mmol) in acetonitrile at 50°C for 16 h. The reaction proceeds via deprotonation of the NH group, followed by nucleophilic substitution:

$$

\text{6-oxo-dihydropyridine} + \text{CH}3\text{I} \xrightarrow{\text{Ag}2\text{CO}_3} \text{1-methyl-6-oxo-dihydropyridine} + \text{HI}

$$

Key advantages include operational simplicity and compatibility with ester functionalities.

Nucleophilic Addition to Activated Ynones

Triflic Anhydride Activation and Ketene Acetal Addition

Source describes a novel route where ynones activated with triflic anhydride react with bis(trimethylsilyl) ketene acetals to form dihydropyridine carboxylic acids. For example, treating 3-(trimethylsilyl)propiolate with methyl-substituted ketene acetals yields N-methyl dihydropyridines in 42–68% yields. This method enables precise control over substituent positioning but requires cryogenic conditions (−78°C) and specialized reagents.

Process Optimization and Scalability

Impurity Control in Multikilogram Synthesis

Source highlights the importance of impurity profiling in scaling dihydropyridine production. By identifying and suppressing side reactions (e.g., over-cyanation), researchers increased the overall yield of ethyl 6-chloro-5-cyano-2-methylnicotinate from 15% to 73%. Key measures include:

- Solvent Optimization : Replacing tetrahydrofuran with acetonitrile reduces byproduct formation.

- Temperature Gradients : Staged heating (50°C → 80°C) minimizes decomposition.

- In Situ Purification : Silica gel addition during reaction absorbs impurities, eliminating chromatography.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| DDQ Dehydrogenation | 62% | Moderate | High | >95% |

| Ag2CO3 N-Methylation | 75% | High | Medium | 90–95% |

| Ynone Addition | 42–68% | Low | Very High | 85–90% |

| Hantzsch Synthesis | 15–30% | Low | Low | 70–80% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions include various pyridine derivatives with modified functional groups. For example, oxidation can yield pyridine carboxylic acids, reduction can produce pyridine alcohols, and substitution can result in pyridine esters or amides .

Scientific Research Applications

Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Ester Variations

- Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 85614-89-7) Key Difference: The carboxylate group is at position 3 instead of 2. This compound has a high similarity score (0.92) to the target molecule .

- Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 20845-22-1)

Halogen-Substituted Derivatives

- Ethyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1849594-85-9) Key Difference: Bromine substituent at position 5.

- Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214379-11-9)

Functional Group Modifications

- Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 58610-61-0) Key Difference: Cyano group at position 5. Impact: The electron-withdrawing nitrile group increases ring electron deficiency, enhancing reactivity in cycloaddition or nucleophilic substitution. It is commercially available at ≥95% purity for research use .

- Methyl 3-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Multi-Substituted Analogues

- Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 2226204-84-6)

- Key Difference: Chlorine atoms at positions 3 and 5.

- Impact: Enhanced lipophilicity and molecular weight (236.05 g/mol). Discontinued commercial availability suggests niche applications or synthesis challenges .

Biological Activity

Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a pyridine derivative with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula . Its unique structure features an ethyl ester group, a methyl group, and a keto group on the pyridine ring, which contributes to its biological activity. The compound's synthesis typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid under controlled conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, potentially providing antioxidant and anti-inflammatory effects.

- Cellular Pathway Modulation : It can influence various cellular pathways, leading to altered cellular processes that may be beneficial in treating diseases such as cancer .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and showing antiviral properties against certain viruses .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study published in MDPI highlights the antiproliferative effects of pyridine derivatives, showing that modifications to the structure can significantly enhance their effectiveness against cancer cell lines such as HeLa and MDA-MB-231. For instance, certain derivatives exhibited IC50 values as low as 0.0046 mM against these cell lines .

| Compound | Cell Line | IC50 Value (mM) |

|---|---|---|

| Ethyl 1-methyl-6-oxo | HeLa | 0.069 |

| Ethyl 1-methyl-6-oxo | MDA-MB-231 | 0.0046 |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. By inhibiting specific enzymes related to inflammation, it may help reduce symptoms associated with chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antiviral Activity : In vitro studies have shown that this compound can inhibit the replication of viruses such as HSV-1 (Herpes Simplex Virus) and others by interfering with viral entry or replication mechanisms .

- Antiproliferative Studies : A systematic review analyzed multiple derivatives of pyridine compounds, including Ethyl 1-methyl-6-oxo. The findings indicated that structural modifications could significantly enhance their antiproliferative activity against various cancer cell lines .

- Synergistic Effects : Research has also explored the synergistic effects when combined with other pharmacological agents, enhancing overall efficacy in treating infections or cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.